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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of metabolites from 13C

labeled samples, a critical step in metabolic flux analysis and other stable isotope tracer

studies. The choice of extraction method is crucial for accurate and reproducible quantification

of isotopic enrichment in various metabolite pools. This document outlines three commonly

employed and effective methods: Cold Methanol Quenching and Extraction, Methanol-

Chloroform-Water Extraction (Folch/Bligh-Dyer type), and Methyl-tert-butyl ether (MTBE)

Extraction.

Introduction to 13C Metabolite Extraction
Stable isotope labeling with 13C is a powerful technique to trace the flow of atoms through

metabolic pathways.[1][2] The fundamental goal of the extraction process is to rapidly quench

all enzymatic activity to preserve the in vivo metabolic state and efficiently extract a broad

range of metabolites for downstream analysis by mass spectrometry (MS) or nuclear magnetic

resonance (NMR) spectroscopy.[3][4] Ineffective quenching can lead to significant alterations in

metabolite levels and isotopic labeling patterns, compromising the integrity of the experimental

results.[5]

The selection of an appropriate extraction method depends on several factors, including the

cell or tissue type, the chemical properties of the target metabolites (polar vs. non-polar), and

the analytical platform to be used. It is often recommended to include isotopically labeled
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internal standards during the extraction process to control for variability in extraction efficiency

and sample processing.

Comparative Overview of Extraction Methods
The following table summarizes key characteristics and performance metrics of the detailed

protocols. The choice of the optimal method is context-dependent and should be guided by the

specific research question and sample type.
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Method Principle

Primary

Target

Metabolites

Advantages
Disadvantag

es

Typical

Recovery

Efficiency

Cold

Methanol

Rapid

quenching of

metabolism

with ice-cold

methanol,

followed by

extraction of

polar

metabolites.

Polar

metabolites

(e.g., amino

acids, organic

acids, sugar

phosphates)

Simple, rapid,

and effective

for

quenching.

Good for

polar

compounds.

Inefficient for

non-polar

metabolites

(lipids).

Potential for

metabolite

leakage from

cells if the

methanol

concentration

is not

optimized.

Average

recovery of

95.7%

(±1.1%) for

polar

metabolites in

Penicillium

chrysogenum

with

optimized

40% cold

methanol.

Methanol-

Chloroform-

Water

Biphasic

extraction

separates

polar

metabolites

into the

aqueous-

methanol

phase and

non-polar

metabolites

into the

chloroform

phase.

Broad

coverage of

both polar

and non-polar

metabolites

(lipids).

Comprehensi

ve extraction

of a wide

range of

metabolites.

Well-

established

and widely

used method.

More time-

consuming

than single-

solvent

methods.

Requires

careful phase

separation.

Chloroform is

a hazardous

solvent.

Generally

high recovery

for a broad

range of lipid

classes.

Specific

recovery

percentages

vary by lipid

class and

sample

matrix.

MTBE

Extraction

A safer

alternative to

chloroform for

biphasic

extraction,

separating

polar and

Broad

coverage of

both polar

and non-polar

metabolites.

Less toxic

than

chloroform.

Shows high

extraction

efficiency for

a wide range

May require

optimization

for different

sample types.

Demonstrate

d higher

extraction

efficiency for

most

identified and

quantified
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non-polar

metabolites.

of

metabolites.

metabolites in

human

mesenchymal

stem cells

and

fibroblasts

compared to

some other

methods.

Experimental Protocols
Protocol 1: Cold Methanol Quenching and Extraction
This protocol is optimized for the extraction of polar intracellular metabolites from cell cultures.

Materials:

Ice-cold (-80°C) 80% Methanol (v/v) in water

Ice-cold 0.9% NaCl solution

Cell scraper (for adherent cells)

Centrifuge tubes

Refrigerated centrifuge

Nitrogen gas evaporator or lyophilizer

Experimental Workflow:
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Quenching

Extraction

Sample Processing

1. Aspirate Medium

2. Wash Cells with
Ice-Cold 0.9% NaCl

3. Add Ice-Cold
-80°C Methanol

4. Harvest Cells
(Scrape or Centrifuge)

5. Vortex and Centrifuge
(e.g., 14,000 x g, 10 min, 4°C)

6. Collect Supernatant

7. Dry Extract
(Nitrogen Stream or Lyophilizer)

8. Reconstitute for Analysis

Click to download full resolution via product page

Caption: Workflow for Cold Methanol Quenching and Extraction.
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Procedure:

Quenching:

For adherent cells, aspirate the culture medium and immediately place the culture dish on

a bed of dry ice.

For suspension cells, rapidly centrifuge the cell suspension at a low speed (e.g., 500 x g)

for a short duration at 4°C to pellet the cells. Aspirate the supernatant.

Wash the cells twice with ice-cold 0.9% NaCl solution, ensuring minimal time for the

washing steps to prevent metabolic changes.

Immediately add a sufficient volume of -80°C 80% methanol to the cells to quench all

metabolic activity.

Cell Harvesting and Extraction:

For adherent cells, use a cell scraper to detach the cells in the cold methanol and transfer

the cell suspension to a pre-chilled tube.

For suspension cells, resuspend the cell pellet in the cold methanol.

Vortex the tubes vigorously and centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10

minutes to pellet the cell debris.

Sample Processing:

Carefully transfer the supernatant containing the extracted metabolites to a new tube.

Dry the supernatant under a stream of nitrogen gas or using a lyophilizer.

Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., water

or a buffer for LC-MS analysis).

Store the extracted metabolites at -80°C until analysis.

Protocol 2: Methanol-Chloroform-Water Extraction
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This protocol allows for the simultaneous extraction of both polar and non-polar metabolites.

Materials:

Methanol (LC-MS grade)

Chloroform (HPLC grade)

Water (LC-MS grade)

Centrifuge tubes (glass or polypropylene with high chemical resistance)

Refrigerated centrifuge

Vortex mixer

Experimental Workflow:
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Extraction & Phase Separation

Phase Collection

Sample Processing

1. Add Methanol to Sample

2. Add Chloroform

3. Vortex Thoroughly

4. Add Water

5. Vortex and Centrifuge
(e.g., 16,000 x g, 10 min, 4°C)

6a. Collect Upper Aqueous Phase
(Polar Metabolites)

6b. Collect Lower Organic Phase
(Non-polar Metabolites)

7a. Dry Aqueous Phase 7b. Dry Organic Phase

8a. Reconstitute for Analysis 8b. Reconstitute for Analysis

Click to download full resolution via product page

Caption: Workflow for Methanol-Chloroform-Water Extraction.
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Procedure:

Quenching and Homogenization:

Follow the quenching steps as described in Protocol 1 (washing with cold NaCl).

To the cell pellet or scraped cells, add a pre-chilled (-20°C) mixture of methanol and water

(e.g., 400 µL methanol and 400 µL water).

Extraction and Phase Separation:

Transfer the cell extract into a tube containing 400 µL of chloroform at -20°C. The final

ratio of chloroform:methanol:water should be approximately 1:1:0.9.

Vortex the mixture vigorously for 20 minutes at 4°C.

Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to separate

the phases.

Phase Collection and Processing:

Three layers will be visible: a top aqueous (methanol/water) layer containing polar

metabolites, a bottom organic (chloroform) layer with non-polar metabolites, and a protein

interface.

Carefully collect the top and bottom layers into separate tubes, avoiding the protein

interface.

Dry each phase separately under a stream of nitrogen or using a centrifugal evaporator.

Reconstitute the dried extracts in a solvent appropriate for the intended analysis.

Store the dried extracts at -80°C until analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Extraction
This protocol is a safer alternative to the Methanol-Chloroform method for broad metabolite

extraction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Methanol (LC-MS grade)

Methyl-tert-butyl ether (MTBE) (HPLC grade)

Water (LC-MS grade)

Centrifuge tubes

Refrigerated centrifuge

Vortex mixer

Experimental Workflow:
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Extraction & Phase Separation

Phase Collection

Sample Processing

1. Add Methanol and MTBE

2. Incubate and Shake

3. Add Water for Phase Separation

4. Incubate and Centrifuge

5a. Collect Upper Organic Phase
(Non-polar Metabolites)

5b. Collect Lower Aqueous Phase
(Polar Metabolites)

6a. Dry Organic Phase 6b. Dry Aqueous Phase

7a. Reconstitute for Analysis 7b. Reconstitute for Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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